molecular formula C15H13Cl2N3S B2616413 (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile CAS No. 320423-16-3

(2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile

Cat. No.: B2616413
CAS No.: 320423-16-3
M. Wt: 338.25
InChI Key: CVZYCQAPZDLUFJ-IZZDOVSWSA-N
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Description

The compound (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, an ethylsulfanyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.

    Coupling with Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the dichlorophenyl group with a halogenated precursor.

    Formation of the Propenenitrile Moiety: The final step involves the formation of the propenenitrile moiety through a Knoevenagel condensation reaction between the imidazole derivative and a nitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it could interfere with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1H-imidazol-5-yl]prop-2-enenitrile: Lacks the methyl group on the imidazole ring.

Uniqueness

The presence of both the ethylsulfanyl group and the specific positioning of the dichlorophenyl group in (2Z)-2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and potential bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(Z)-2-(3,4-dichlorophenyl)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3S/c1-3-21-15-19-9-12(20(15)2)6-11(8-18)10-4-5-13(16)14(17)7-10/h4-7,9H,3H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZYCQAPZDLUFJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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